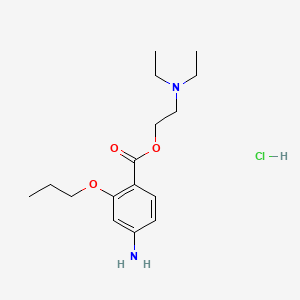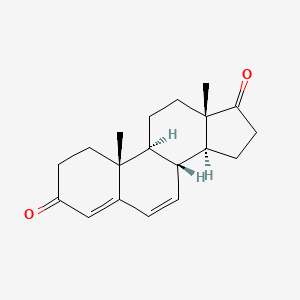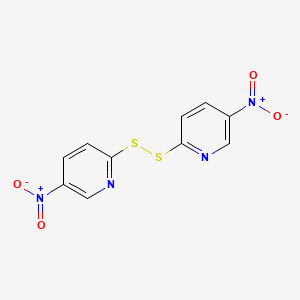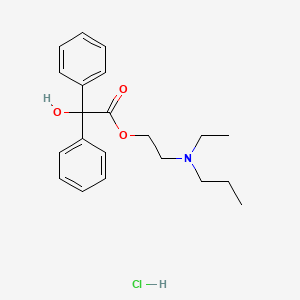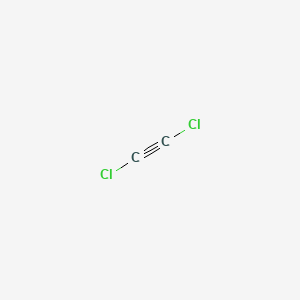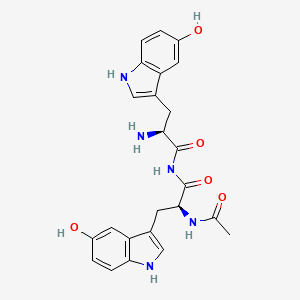
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide is a compound that belongs to the class of amides Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Vorbereitungsmethoden
The synthesis of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be achieved through several methods. One common approach involves the reaction of acid halides (such as acyl chlorides) with ammonia or amines. This method is widely used due to its simplicity and high yield. Another method involves the direct amidation of carboxylic acids with amines using coupling agents like DCC (dicyclohexylcarbodiimide) . Industrial production methods often employ greener routes such as electrosynthesis, which is a more sustainable and environmentally friendly approach .
Analyse Chemischer Reaktionen
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and either acidic or basic conditions, amides can be hydrolyzed to yield carboxylic acids and ammonia or amines.
Reduction: Amides can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Amides can participate in nucleophilic acyl substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed from these reactions are carboxylic acids, amines, and substituted amides.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It plays a role in the study of biological processes involving amides and their interactions with biological targets.
Medicine: Amides are critical in drug discovery and development, with many pharmaceuticals containing amide bonds.
Industry: Amides are used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide involves its interaction with specific molecular targets and pathways. Amides typically interact with biological targets through hydrogen bonding and other non-covalent interactions . These interactions can influence various biological processes, making amides important in medicinal chemistry and drug design .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide can be compared with other similar compounds such as:
N-aryl amides: These amides have an aromatic ring attached to the nitrogen atom and are known for their stability and unique reactivity.
Formamides: These are the simplest amides, with a formyl group (H-C=O) attached to the nitrogen atom.
Trifluoromethyl acetamides: These amides contain a trifluoromethyl group, which imparts unique electronic properties.
Eigenschaften
CAS-Nummer |
71980-89-7 |
|---|---|
Molekularformel |
C24H25N5O5 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-2-acetamido-3-(5-hydroxy-1H-indol-3-yl)propanoyl]-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C24H25N5O5/c1-12(30)28-22(7-14-11-27-21-5-3-16(32)9-18(14)21)24(34)29-23(33)19(25)6-13-10-26-20-4-2-15(31)8-17(13)20/h2-5,8-11,19,22,26-27,31-32H,6-7,25H2,1H3,(H,28,30)(H,29,33,34)/t19-,22-/m0/s1 |
InChI-Schlüssel |
QRZLHHLDPBPYJF-UGKGYDQZSA-N |
SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
Isomerische SMILES |
CC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)[C@H](CC3=CNC4=C3C=C(C=C4)O)N |
Kanonische SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)NC(=O)C(CC3=CNC4=C3C=C(C=C4)O)N |
Synonyme |
N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophan amide N-acetyl-5-hydroxytryptophyl-5-hydroxytryptophanamide N-acetyl-5HTP-5HTP amide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



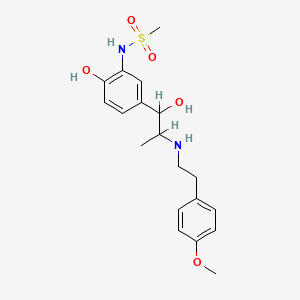
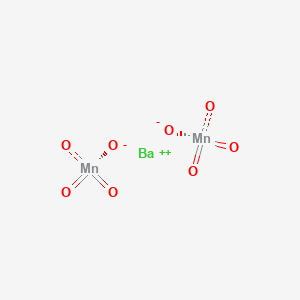

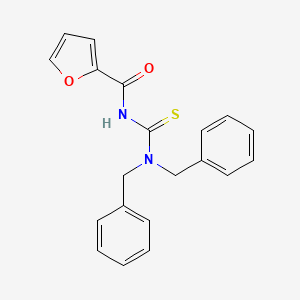
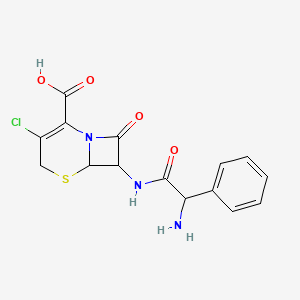
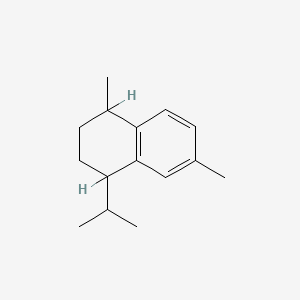
![3-[(2,6-Dideoxyhexopyranosyl)oxy]-5,14-dihydroxy-19-oxocard-20(22)-enolide](/img/structure/B1204641.png)
